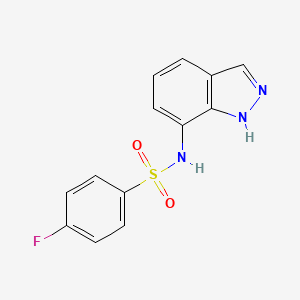![molecular formula C13H14INO3 B11066840 3-[(4-iodophenyl)amino]tetrahydro-4H-furo[2,3-b]pyran-2(3H)-one](/img/structure/B11066840.png)
3-[(4-iodophenyl)amino]tetrahydro-4H-furo[2,3-b]pyran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-IODOANILINO)TETRAHYDRO-4H-FURO[2,3-B]PYRAN-2(3H)-ONE is a complex organic compound that features a unique combination of an iodoaniline group and a tetrahydrofuro[2,3-b]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-IODOANILINO)TETRAHYDRO-4H-FURO[2,3-B]PYRAN-2(3H)-ONE typically involves the reaction of 4-iodoaniline with a suitable furo[2,3-b]pyran precursor. One common method involves the use of malononitrile and 3-arylmethylidenefuran-2-ones, which react to form the desired furopyran structure . The reaction conditions often include the use of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the formation of the tetrahydrofuro[2,3-b]pyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts such as palladium complexes can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-IODOANILINO)TETRAHYDRO-4H-FURO[2,3-B]PYRAN-2(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
3-(4-IODOANILINO)TETRAHYDRO-4H-FURO[2,3-B]PYRAN-2(3H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer agents.
Materials Science: The compound can be used to prepare phenyl functionalized graphene oxide, which has applications in the development of advanced materials.
Biological Studies: The compound’s biological activity can be explored to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-IODOANILINO)TETRAHYDRO-4H-FURO[2,3-B]PYRAN-2(3H)-ONE involves its interaction with specific molecular targets and pathways. The iodoaniline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuro[2,3-b]pyran ring system may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-Iodoaniline: A simpler compound with similar functional groups but lacking the tetrahydrofuro[2,3-b]pyran ring.
3-Iodoaniline: Another iodoaniline derivative with different substitution patterns.
Furopyranochromenes: Compounds with a similar furopyran ring system but different substituents.
Uniqueness
3-(4-IODOANILINO)TETRAHYDRO-4H-FURO[2,3-B]PYRAN-2(3H)-ONE is unique due to its combination of an iodoaniline group and a tetrahydrofuro[2,3-b]pyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H14INO3 |
|---|---|
Molecular Weight |
359.16 g/mol |
IUPAC Name |
3-(4-iodoanilino)-3,3a,4,5,6,7a-hexahydrofuro[2,3-b]pyran-2-one |
InChI |
InChI=1S/C13H14INO3/c14-8-3-5-9(6-4-8)15-11-10-2-1-7-17-13(10)18-12(11)16/h3-6,10-11,13,15H,1-2,7H2 |
InChI Key |
RUGCJKMJTDYEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=O)OC2OC1)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11066768.png)
![ethyl [4-({(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}amino)phenyl]acetate](/img/structure/B11066781.png)
![2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B11066785.png)
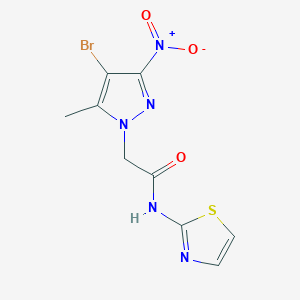
![N-{3-[(4-methylphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11066796.png)
![4-methyl-3-(1H-tetrazol-5-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11066797.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B11066801.png)
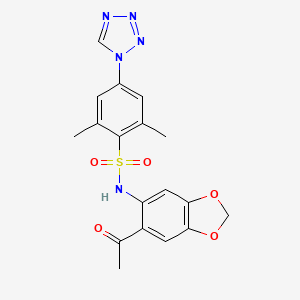
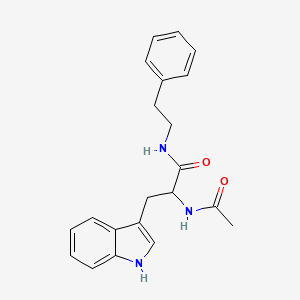
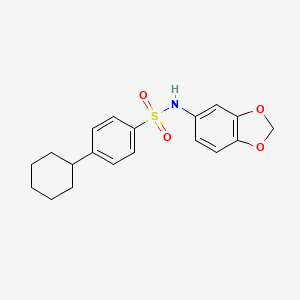
![4-(methoxymethyl)-N~3~-[(E)-(4-methoxyphenyl)methylidene]-6-methylthieno[2,3-b]pyridine-2,3-diamine](/img/structure/B11066822.png)
![6-chloro-3-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B11066833.png)
![3-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypyridine](/img/structure/B11066844.png)
